molecular formula C16H12ClN3O3S B2662858 N-(4-(2-((4-chlorophenyl)amino)-2-oxoethyl)thiazol-2-yl)furan-2-carboxamide CAS No. 923178-53-4

N-(4-(2-((4-chlorophenyl)amino)-2-oxoethyl)thiazol-2-yl)furan-2-carboxamide

Cat. No.: B2662858
CAS No.: 923178-53-4
M. Wt: 361.8
InChI Key: WILXDVAYNCYBPC-UHFFFAOYSA-N
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Description

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .


Synthesis Analysis

Starting from 4-chlorobenzoic acid, 10 new 5- (4-chlorophenyl)- N -substituted- N -1,3,4-thiadiazole-2-sulfonamide derivatives were synthesized in six-steps . Esterification of 4-chlorobenzoic acid with methanol and subsequent hydrazination, salt formation and cyclization afforded 5- (4-chlorophen-yl)-1,3,4-thiadiazole-2-thiol .


Molecular Structure Analysis

The molecular structure of these compounds was confirmed by NMR, IR and elemental analysis .


Chemical Reactions Analysis

The formal acylation of the benzothiazoles is achieved through a sequence involving formation of an aryl glyoxal, ring-opening of the benzothiazole followed by condensation of the amino group with the aryl glyoxal, cyclization and oxidation .


Physical and Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .

Scientific Research Applications

Synthesis and Chemical Reactivity

Research has demonstrated innovative synthesis methods and reactivity profiles for compounds structurally related to "N-(4-(2-((4-chlorophenyl)amino)-2-oxoethyl)thiazol-2-yl)furan-2-carboxamide." For instance, Aleksandrov and El’chaninov (2017) explored the synthesis and reactivity of related thiazole and furan derivatives, highlighting electrophilic substitution reactions as a pathway to synthesize novel compounds with potential applications in material science and pharmaceuticals (А. Aleksandrov & М. М. El’chaninov, 2017).

Molecular Characterization and Structural Analysis

Studies such as those by Cakmak et al. (2022) have focused on the molecular and electronic characterization of thiazole-based heterocyclic amides, using a variety of techniques including IR/NMR/XRD and DFT modeling. These investigations provide insights into the compound's structure-activity relationships, potentially guiding the design of new materials or drugs (Sukriye Cakmak et al., 2022).

Biological Activity

Research has also explored the antimicrobial activities of compounds related to "this compound." For example, Arora et al. (2013) synthesized thiophene derivatives and evaluated their antimicrobial effectiveness, contributing to the development of new antimicrobial agents (M. Arora et al., 2013).

Pharmacological Potential

Further research has indicated the potential pharmacological applications of related compounds. Studies have assessed their antinociceptive and anti-inflammatory properties, suggesting that these molecules may serve as lead compounds for the development of new therapeutic agents targeting pain and inflammation (T. Selvam et al., 2012).

Mechanism of Action

While the specific mechanism of action for your compound is not available, it’s worth noting that certain 1,3,4-thiadiazoles prepared by different groups have often displayed other interesting bioactivities, e.g. anticonvulsant, antifungal and antibacterial properties .

Future Directions

The development of new drugs that overcome AMR problems is necessary . In the past, drugs which contain heterocyclic nuclei have given high chemotherapeutic values and acted as a remedy for the development of novel drugs . There are lots of heterocyclic compounds that are in clinical use to treat infectious diseases . Therefore, there is a great importance of heterocyclic ring containing drugs .

Properties

IUPAC Name

N-[4-[2-(4-chloroanilino)-2-oxoethyl]-1,3-thiazol-2-yl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12ClN3O3S/c17-10-3-5-11(6-4-10)18-14(21)8-12-9-24-16(19-12)20-15(22)13-2-1-7-23-13/h1-7,9H,8H2,(H,18,21)(H,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WILXDVAYNCYBPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C(=O)NC2=NC(=CS2)CC(=O)NC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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